molecular formula C18H16N2O4S B12162574 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12162574
M. Wt: 356.4 g/mol
InChI Key: YNNOPKJFORHSCD-YBEGLDIGSA-N
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Description

The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolone ring, hydroxyphenyl, and ethoxybenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, targeting the carbonyl group in the thiazolone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved could include oxidative stress response, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its antioxidant properties.

    4-hydroxybenzylidene derivatives: Compounds with similar structural motifs, used in various chemical and biological applications.

    Thiazolone derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one lies in its combined structural features, which confer specific reactivity and biological activity. Its dual aromatic systems and thiazolone ring make it a valuable compound for targeted synthesis and application in multiple fields.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O4S/c1-2-24-15-9-11(3-8-14(15)22)10-16-17(23)20-18(25-16)19-12-4-6-13(21)7-5-12/h3-10,21-22H,2H2,1H3,(H,19,20,23)/b16-10-

InChI Key

YNNOPKJFORHSCD-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)O

Origin of Product

United States

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